Comparative In Vivo Potency Ranking in Feline Cardiac Assay: Deglucohellebrin vs. Hellebrin vs. Hellebrigenin
In etherized cat assays, deglucohellebrin demonstrated intermediate in vivo cardiac potency, being more active than the diglycoside hellebrin but less potent than the aglycone hellebrigenin [1]. This potency rank order (hellebrin < deglucohellebrin < hellebrigenin) is atypical for cardiac glycosides, where glycosylation generally enhances activity relative to the aglycone form [2].
| Evidence Dimension | In vivo cardiac potency (relative rank order) |
|---|---|
| Target Compound Data | Intermediate potency; greater than hellebrin, less than hellebrigenin |
| Comparator Or Baseline | Hellebrin (less active); Hellebrigenin (more active) |
| Quantified Difference | Rank order: hellebrin < deglucohellebrin < hellebrigenin |
| Conditions | Etherized cat model (in vivo cardiac assay) |
Why This Matters
This rank order establishes deglucohellebrin as pharmacologically distinct from both its parent diglycoside and its aglycone, making it the appropriate selection for studies requiring intermediate Na+/K+-ATPase inhibition potency or for investigating the non-linear contribution of glycosylation to bufadienolide activity.
- [1] Chen, K. K., & Henderson, F. G. (1965). The cardiac action of Helleborus glycosides and their aglycones. Journal of Pharmaceutical Sciences, 54(2), 293-298. View Source
- [2] Moreno Y Banuls, L., Katz, A., Miklos, W., Cimmino, A., Tal, D. M., Ainbinder, E., ... & Kiss, R. (2013). Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase. Molecular Cancer, 12, 33. View Source
